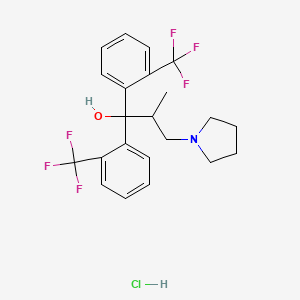
1-Pyrrolidinepropanol, alpha,alpha-bis(alpha,alpha,alpha-trifluoro-o-tolyl)-beta-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrrolidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the specific requirements and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various fluorinated solvents . The conditions for these reactions can vary, but they often involve refluxing in methanol or other suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A compound with similar trifluoromethyl groups but lacking the pyrrolidinyl moiety.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups but different structural arrangement.
1,3-Bis(trifluoromethyl)-5-bromobenzene: A compound with both trifluoromethyl and bromine substituents.
Uniqueness
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride is unique due to the combination of trifluoromethyl groups and a pyrrolidinyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
102584-54-3 |
|---|---|
Molekularformel |
C22H24ClF6NO |
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
2-methyl-3-pyrrolidin-1-yl-1,1-bis[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H23F6NO.ClH/c1-15(14-29-12-6-7-13-29)20(30,16-8-2-4-10-18(16)21(23,24)25)17-9-3-5-11-19(17)22(26,27)28;/h2-5,8-11,15,30H,6-7,12-14H2,1H3;1H |
InChI-Schlüssel |
VABLBZOLPWOUMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC1)C(C2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


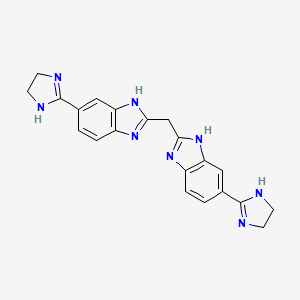

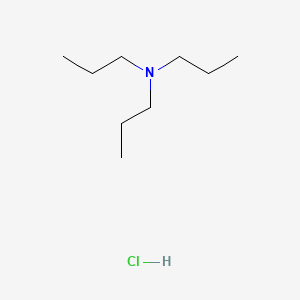
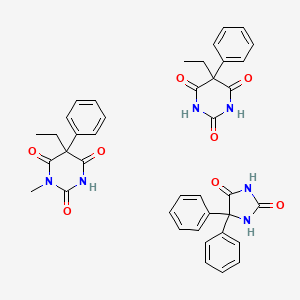
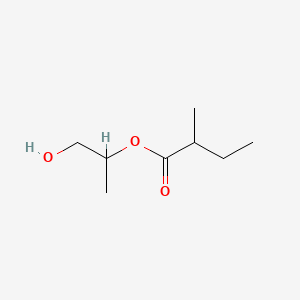
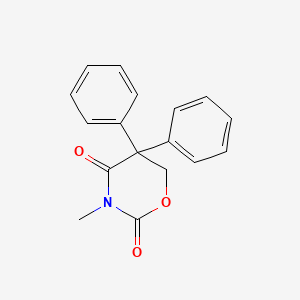
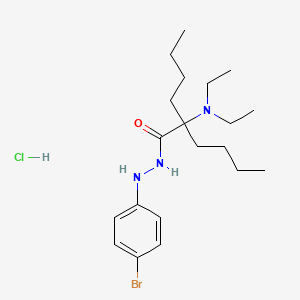
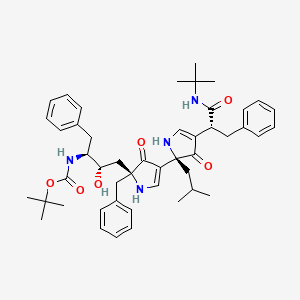
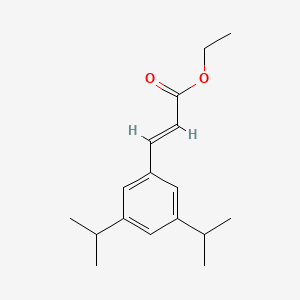

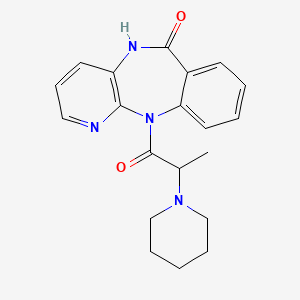


![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
